

# Pharmacological Profile of Vutiglabridin: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

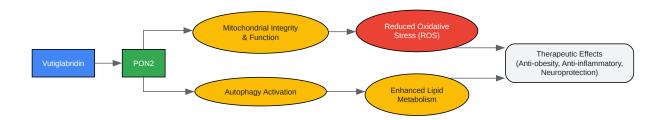
**Vutiglabridin** (formerly HSG4112) is a novel, orally administered small molecule, a synthetic derivative of glabridin, currently under clinical investigation for the treatment of obesity.[1][2] Glabridin, a natural isoflavone found in licorice root, has demonstrated anti-obesity effects but is limited by low physicochemical stability and bioavailability.[1] **Vutiglabridin** was developed to overcome these limitations while retaining the therapeutic potential of its parent compound.[1] This technical guide provides a comprehensive overview of the pharmacological profile of **vutiglabridin**, summarizing key findings from preclinical and clinical studies.

### **Mechanism of Action: PON2 Modulation**

**Vutiglabridin**'s primary mechanism of action involves the modulation of Paraoxonase 2 (PON2), an inner mitochondrial membrane protein.[1][3][4] PON2 is integral to regulating mitochondrial function, reducing oxidative stress, and enhancing lipid metabolism through the activation of autophagy.[1][3]

The proposed signaling pathway is as follows:





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Vutiglabridin's PON2-mediated signaling pathway.

#### **Pharmacokinetics**

A first-in-human, randomized, placebo-controlled study evaluated the pharmacokinetics of **vutiglabridin** in healthy Korean and White male subjects through single ascending dose (SAD) and multiple ascending dose (MAD) regimens.[5]

### Single Ascending Dose (SAD) Study

- Design: Healthy male subjects received a single oral dose of vutiglabridin (30, 60, 120, 240, 480, or 720 mg) or a placebo.[5]
- Key Findings:
  - Vutiglabridin exhibited less than dose-proportional increases in plasma concentrations.[5]
     [6]
  - The plasma concentration of total vutiglabridin increased less than proportionally to the dose.[5]
  - Time to reach maximum plasma concentration (Tmax) was between 1.5 to 3 hours.
  - The plasma concentration profile showed biphasic elimination.[5]

Table 1: Pharmacokinetic Parameters of **Vutiglabridin** Following Single Oral Doses in Healthy Korean Subjects[5]



Dose (mg)	Cmax (ng/mL)	AUClast (ng·h/mL)	Tmax (h)	t1/2 (h)
30	114.5 ± 40.8	1007.9 ± 255.4	2.0 (1.5-3.0)	26.6 ± 12.1
60	185.3 ± 72.4	1969.4 ± 610.9	2.0 (1.5-4.0)	36.3 ± 14.9
120	289.8 ± 104.2	3968.1 ± 1173.1	2.0 (1.5-4.0)	48.9 ± 15.6
240	443.5 ± 143.6	7414.2 ± 2085.6	2.5 (1.5-4.0)	65.2 ± 19.3
480	664.0 ± 201.2	13867.0 ± 4233.1	3.0 (2.0-6.0)	81.4 ± 21.4
720	794.8 ± 235.8	17835.1 ± 5433.0	3.0 (2.0-6.0)	90.1 ± 23.5

Data are presented as mean ± standard deviation for Cmax, AUClast, and t1/2, and as median (range) for Tmax.

### **Multiple Ascending Dose (MAD) Study**

- Design: Healthy male subjects received daily oral doses of vutiglabridin (240 or 480 mg) or placebo for 14 days.[5]
- Key Findings:
  - Vutiglabridin accumulated in the plasma after multiple administrations, with a mean accumulation ratio ranging from 2.20 to 2.76.[5]
  - The mean half-life was approximately 110 hours in Koreans and 73 hours in Whites.[5][6]

Table 2: Pharmacokinetic Parameters of **Vutiglabridin** Following Multiple Oral Doses for 14 Days in Healthy Subjects[5]



Dose (mg)	Population	Cmax,ss (ng/mL)	AUCτ,ss (ng·h/mL)	t1/2 (h)
240	Korean	1020.0 ± 310.1	19400.0 ± 6230.1	110.3 ± 30.5
480	Korean	1580.0 ± 480.2	31600.0 ± 9870.2	109.8 ± 28.7
480	White	1310.0 ± 410.5	22100.0 ± 7120.5	73.4 ± 20.1

Data are

presented as

mean ± standard

deviation.

Cmax,ss:

maximum

plasma

concentration at

steady state;

AUCτ,ss: area

under the plasma

concentration-

time curve over a

dosing interval at

steady state.

### **Effect of Food and Ethnicity**

- Food Effect: Co-administration with a high-fat meal significantly increased the systemic exposure of **vutiglabridin**.[5][6] In a study with a single 480 mg dose, a low-fat meal increased Cmax and AUClast by 2.14-fold and 2.15-fold, respectively, while a high-fat meal increased them by 3.07-fold and 3.00-fold, respectively.[7] The median Tmax was delayed by 1.5 hours in both fed states.[7]
- Ethnicity: Systemic exposure to vutiglabridin was lower in White subjects compared to Korean subjects.[5][6]



### **Pharmacodynamics**

In the MAD study, trends of increasing adiponectin levels and decreasing C-peptide and CCL2 levels were observed with **vutiglabridin** treatment compared to placebo.[5] A significant positive correlation was noted between the systemic exposure of **vutiglabridin** and the change in adiponectin levels.[5]

### **Preclinical Efficacy**

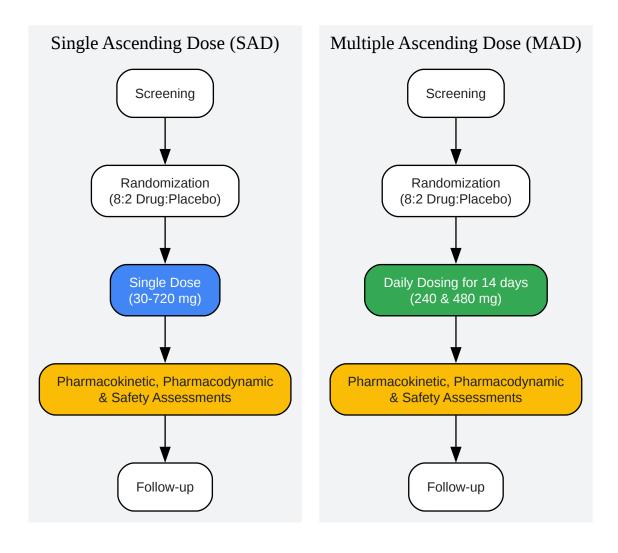
Vutiglabridin has demonstrated therapeutic potential in various preclinical models:

- Obesity: In a high-fat diet-induced obese mouse model, vutiglabridin led to weight reduction and increased energy expenditure.[5]
- Non-alcoholic Steatohepatitis (NASH): Vutiglabridin treatment in animal models of NASH resulted in a marked reduction of hepatic steatosis, fibrosis, and inflammation.[1]
- Neovascular Age-Related Macular Degeneration (nAMD): In a mouse model of laser-induced choroidal neovascularization, oral vutiglabridin significantly reduced the lesion volume (70.5 ± 9.7%) in a manner comparable to aflibercept (59.7 ± 9.3%).[3] The combination of vutiglabridin and aflibercept resulted in a further reduction of 52.5 ± 13.7%.[3]
- Parkinson's Disease: **Vutiglabridin** was shown to penetrate the brain, bind to PON2, and restore mitochondrial dysfunction in a neuroblastoma cell line.[4] In a mouse model of Parkinson's disease, it alleviated motor impairments and protected dopaminergic neurons.[4]
- Aging: In aged mice, vutiglabridin demonstrated anti-aging effects by improving metabolic dysfunctions, such as insulin sensitivity and inflammation, and restoring mitochondrial function.[8]

# **Experimental Protocols First-in-Human Clinical Trial Workflow**

The first-in-human study was a randomized, double-blind, placebo-controlled trial with two parts: a single ascending dose (SAD) phase and a multiple ascending dose (MAD) phase.





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Workflow of the first-in-human clinical trial.

- Pharmacokinetic Analysis: Plasma concentrations of vutiglabridin and its (R)- and (S)isomers were determined using a validated liquid chromatography-tandem mass
  spectrometry (LC-MS/MS) method.[5] Pharmacokinetic parameters were calculated using
  non-compartmental analysis.
- Safety and Tolerability Assessment: Safety was evaluated through monitoring of adverse events, clinical laboratory tests, physical examinations, vital signs, and 12-lead electrocardiograms.[5]



 Pharmacodynamic Assessment: Exploratory pharmacodynamic biomarkers related to obesity and inflammation (e.g., adiponectin, C-peptide, CCL2) were analyzed from blood samples.[5]

## Laser-Induced Choroidal Neovascularization (CNV) Mouse Model

- Animals: C57BL/6 mice were used.[3]
- CNV Induction: Choroidal neovascularization was induced by laser photocoagulation.[3]
- Treatment: **Vutiglabridin** was administered daily via oral gavage. Aflibercept was used as a positive control and administered via intravitreal injection.[3]
- Outcome Measures: Retinal function was assessed by electroretinogram (ERG), and CNV volume was measured.[3]

### **Safety and Tolerability**

In the first-in-human study, single oral doses of **vutiglabridin** up to 720 mg and multiple oral doses of 240 mg and 480 mg for 14 days were generally well-tolerated in healthy male subjects.[5][6] No serious adverse events related to the study drug were reported.

### Conclusion

**Vutiglabridin** is a promising oral therapeutic candidate for obesity and potentially other metabolic and neurodegenerative disorders. Its novel mechanism of action, centered on the modulation of mitochondrial PON2, offers a unique approach to treatment. The pharmacokinetic profile is characterized by less than dose-proportional absorption, accumulation with multiple dosing, and a significant food effect. Early clinical data indicate good safety and tolerability. Further clinical development is warranted to fully elucidate the efficacy and safety of **vutiglabridin** in patient populations.

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